Cas no 2503206-13-9 (2-tert-butyl-5H,6H,7H,8H-imidazo1,2-apyridine-8-carboxylic acid hydrochloride)

2-tert-butyl-5H,6H,7H,8H-imidazo1,2-apyridine-8-carboxylic acid hydrochloride is a specialized organic compound featuring a unique imidazo1,2-apyridine core. Its hydrochloride salt form enhances solubility and stability, making it suitable for various chemical syntheses and analytical applications. The 2-tert-butyl group provides resistance to degradation, while the carboxylic acid group allows for versatile chemical modifications. This compound is particularly valuable in medicinal chemistry for the synthesis of novel bioactive molecules.
2-tert-butyl-5H,6H,7H,8H-imidazo1,2-apyridine-8-carboxylic acid hydrochloride structure
2503206-13-9 structure
Product Name:2-tert-butyl-5H,6H,7H,8H-imidazo1,2-apyridine-8-carboxylic acid hydrochloride
CAS No:2503206-13-9
MF:C12H19ClN2O2
MW:258.744462251663
MDL:MFCD32859949
CID:5669620
PubChem ID:154857288
Update Time:2025-10-31

2-tert-butyl-5H,6H,7H,8H-imidazo1,2-apyridine-8-carboxylic acid hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride
    • EN300-27114883
    • 2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride
    • Z4607509373
    • 2503206-13-9
    • 2-tert-butyl-5H,6H,7H,8H-imidazo1,2-apyridine-8-carboxylic acid hydrochloride
    • MDL: MFCD32859949
    • Inchi: 1S/C12H18N2O2.ClH/c1-12(2,3)9-7-14-6-4-5-8(11(15)16)10(14)13-9;/h7-8H,4-6H2,1-3H3,(H,15,16);1H
    • InChI Key: MRQAMUPDDXMUHT-UHFFFAOYSA-N
    • SMILES: Cl.OC(C1C2=NC(=CN2CCC1)C(C)(C)C)=O

Computed Properties

  • Exact Mass: 258.1135055g/mol
  • Monoisotopic Mass: 258.1135055g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 285
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.1Ų

2-tert-butyl-5H,6H,7H,8H-imidazo1,2-apyridine-8-carboxylic acid hydrochloride Pricemore >>

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Additional information on 2-tert-butyl-5H,6H,7H,8H-imidazo1,2-apyridine-8-carboxylic acid hydrochloride

Introduction to 2-tert-butyl-5H,6H,7H,8H-imidazo1,2-apyridine-8-carboxylic acid hydrochloride (CAS No. 2503206-13-9)

2-tert-butyl-5H,6H,7H,8H-imidazo1,2-apyridine-8-carboxylic acid hydrochloride, identified by the CAS number 2503206-13-9, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the imidazopyridine class, a scaffold known for its broad spectrum of biological activities and potential therapeutic applications. The presence of a tert-butyl group at the 2-position and a carboxylic acid moiety at the 8-position introduces unique electronic and steric properties, making it a valuable candidate for further investigation.

The imidazo1,2-apyridine core is a privileged structure in drug discovery, exhibiting remarkable binding affinity to various biological targets. This particular derivative has been studied for its potential role in modulating enzyme activity and interacting with cellular pathways relevant to inflammation, cancer, and neurodegenerative diseases. Recent advancements in computational chemistry and high-throughput screening have highlighted the importance of such molecules in identifying novel therapeutic agents.

In the context of modern drug development, 2-tert-butyl-5H,6H,7H,8H-imidazo1,2-apyridine-8-carboxylic acid hydrochloride represents an intriguing example of how structural modifications can enhance pharmacological properties. The hydrochloride salt form not only improves solubility but also stabilizes the compound for further biochemical studies. This has enabled researchers to explore its interactions with proteins such as kinases and transcription factors, which are critical targets in many diseases.

One of the most compelling aspects of this compound is its potential as an inhibitor of Janus kinases (JAKs), a family of enzymes implicated in various inflammatory and autoimmune disorders. Studies have demonstrated that derivatives of imidazopyridine can selectively inhibit JAK activity by binding to specific pockets on the enzyme surface. The tert-butyl group at position 2 appears to play a crucial role in this interaction by providing steric hindrance that enhances binding affinity. This finding aligns with recent research highlighting the importance of optimizing molecular shape and charge distribution in drug design.

Furthermore, the carboxylic acid hydrochloride moiety at the 8-position offers a handle for further chemical modifications, allowing for the development of prodrugs or conjugates that could improve bioavailability or target specificity. Such modifications are essential for translating preclinical findings into effective clinical therapies. For instance, coupling this compound with delivery systems such as nanoparticles or polymers could enhance its penetration into tissues or prolong its half-life in circulation.

The synthesis of 2-tert-butyl-5H,6H,7H,8H-imidazo1,2-apyridine-8-carboxylic acid hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to construct the imidazopyridine core efficiently. These methods not only streamline the synthetic pathway but also minimize unwanted byproducts, making the process more sustainable and scalable for industrial applications.

Evaluation of this compound's pharmacokinetic profile is crucial for understanding its potential as a drug candidate. Preliminary studies suggest that it exhibits moderate oral bioavailability and reasonable tissue distribution upon administration. However, further investigations are needed to assess its metabolic stability and excretion pathways. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in characterizing its metabolic fate and identifying potential active metabolites.

The safety profile of 2-tert-butyl-5H,6H,7H,8H-imidazo1,2-apyridine-8-carboxylic acid hydrochloride is another critical aspect that requires thorough evaluation. In vitro toxicity assays have shown promising results regarding low cytotoxicity at therapeutic concentrations. However, long-term studies are necessary to assess any potential off-target effects or delayed adverse reactions. Collaborative efforts between chemists and toxicologists are essential to ensure that this compound progresses safely through clinical trials.

Recent publications have also explored the role of imidazopyridine derivatives in modulating immune responses through interactions with G protein-coupled receptors (GPCRs). The unique structural features of this compound may enable it to engage specific GPCRs involved in inflammation or pain signaling. Such interactions could open new avenues for treating chronic inflammatory conditions without relying solely on traditional anti-inflammatory drugs.

The integration of artificial intelligence (AI) and machine learning (ML) into drug discovery has accelerated the identification of promising candidates like 2-tert-butyl-5H,6H,7H,8H-imidazo1,2-apyridine-8-carboxylic acid hydrochloride. Predictive models can simulate molecular interactions and predict pharmacological outcomes with high accuracy before experimental validation is required. This approach has significantly reduced the time and cost associated with hit identification and lead optimization processes.

In conclusion,2-tert-butyl-5H,6H,7H,8H-imidazo1,2-apyridine-8-carboxylic acid hydrochloride represents a structurally intriguing molecule with significant therapeutic potential. Its unique combination of electronic and steric features makes it an attractive candidate for further exploration in medicinal chemistry. As research continues to uncover new biological targets and advanced synthetic methodologies,this compound is poised to play a pivotal role in developing next-generation therapeutics for diverse diseases.

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